molecular formula C19H21NO4 B125220 2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 158066-11-6

2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No. B125220
CAS RN: 158066-11-6
M. Wt: 327.4 g/mol
InChI Key: PEWJDQQVFVOSHC-UHFFFAOYSA-N
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Description

This compound is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor . The IUPAC name for this compound is (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid .


Synthesis Analysis

The compound can be synthesized by reacting (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-Methylpentanoic acid with di-tert-butyl dicarbonate .


Molecular Structure Analysis

The molecular weight of the compound is 242 . The 1H-NMR and 13C-NMR data provide information about the structure of the compound .


Chemical Reactions Analysis

The conversion rate of reaction SM1 reached 99.99%. The reaction solution is filtered and concentrated, and the pure (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-Methylpentanoic acid can be obtained by beating with n-hexane and ethyl acetate (1:1); the yield is 96.1%, and the product is an off-white solid .


Physical And Chemical Properties Analysis

The compound is a solid . The molecular formula is C20H30O6N2 . The molecular weight is 265.30 g/mol .

Scientific Research Applications

Synthesis of Racemic Amino Acid Derivatives

This compound is utilized in the synthesis of racemic amino acid derivatives, which are important in the study of bioactive molecules. For example, it can be used to create derivatives of β-(1,2,4-triazol-1-yl)alanine, which have a wide spectrum of activities including antimicrobial and anticancer properties .

Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a common protecting group used in peptide synthesis. This compound, with its Boc-protected amine, is valuable for solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form peptides .

Ionic Liquid Formation

Boc-protected amino acid derivatives can be transformed into ionic liquids, which have applications in organic synthesis and peptide bond formation. These ionic liquids serve as both reactants and reaction media, expanding the versatility of amino acid derivatives in synthetic chemistry .

Organic Synthesis

The Boc group is a pivotal element in organic synthesis, providing a means to protect amine groups during reactions. This compound’s structure makes it suitable for various organic transformations, including selective reactions and multistep synthesis .

Pharmaceutical Research

In pharmaceutical research, this compound’s protected amine group and carboxylic acid moiety make it a candidate for drug synthesis. It can be used to create novel compounds with potential therapeutic applications.

Antibacterial and Antibiofilm Agents

Derivatives of this compound can be incorporated into polymers to create advanced antibacterial and antibiofilm agents. These agents are particularly effective against Gram-negative strains, even those that are multi-drug resistant .

properties

IUPAC Name

2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-8-4-5-9-14(13)15-10-6-7-11-16(15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWJDQQVFVOSHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589217
Record name 2'-{[(tert-Butoxycarbonyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid

CAS RN

158066-11-6
Record name 2'-{[(tert-Butoxycarbonyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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